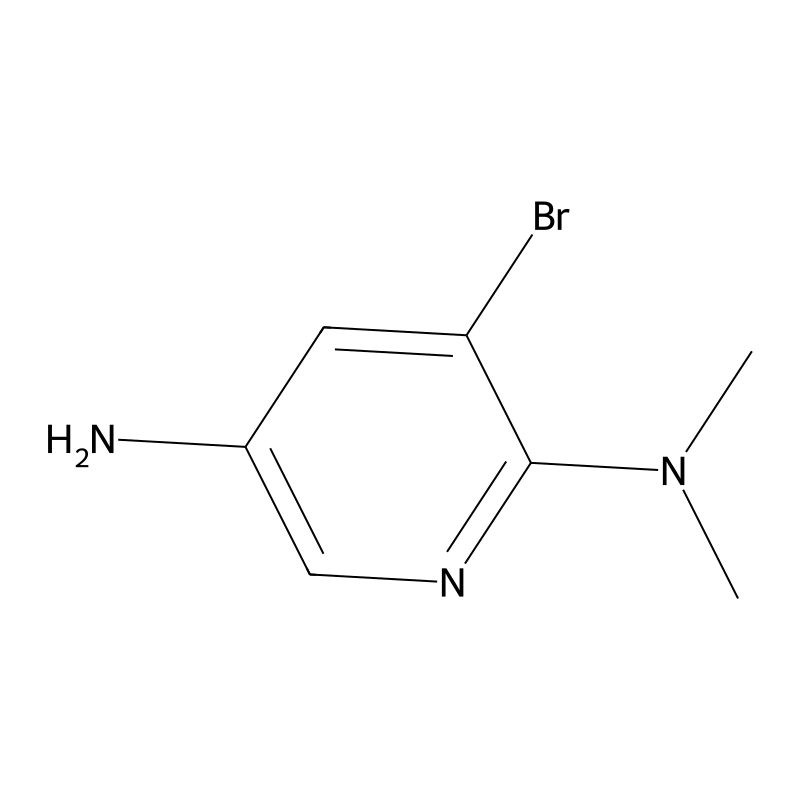5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
While some chemical suppliers offer this compound, their information primarily focuses on product details like CAS number, molecular formula, and safety information [, , ].
Potential Applications
Based on the structure of the molecule, some potential research areas where this compound could be explored include:
- Organic synthesis: The presence of the reactive bromine and amine groups suggests potential applications in various organic reactions, such as substitution reactions or coupling reactions.
- Medicinal chemistry: The combination of aromatic and amine functionalities might be of interest for researchers exploring new drug candidates. However, it is crucial to note that no current research suggests any specific medicinal properties or applications for this specific compound.
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is an organic compound characterized by the molecular formula . This compound features a pyridine ring substituted with an amino group, a bromo group, and a dimethylamino group. Its structural uniqueness arises from the combination of these functional groups, which contribute to its chemical reactivity and biological activity. The compound is primarily utilized in synthetic organic chemistry, particularly in reactions such as the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in complex molecules .
The primary chemical reaction involving 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the Suzuki–Miyaura cross-coupling reaction. In this reaction, the compound acts as a coupling partner, facilitating the formation of new carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of the bromo group enhances its reactivity, allowing it to participate effectively in this palladium-catalyzed process. The compound's ability to engage in such reactions makes it valuable in the synthesis of various pharmaceuticals and agrochemicals .
The synthesis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine typically involves two main steps:
- Bromination: The starting material, 2-(N,N-dimethylamino)pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
- Amination: The resulting 3-bromo-2-(N,N-dimethylamino)pyridine is then subjected to amination using ammonia or an amine source under controlled conditions.
These methods can be adapted for industrial-scale production by employing continuous flow reactors and automated systems to enhance yield and purity .
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine finds applications primarily in:
- Synthetic Organic Chemistry: As a reagent for forming complex organic molecules through cross-coupling reactions.
- Pharmaceutical Development: Potentially as an intermediate in the synthesis of biologically active compounds.
- Material Science: In the development of new materials through polymerization processes involving its reactive functional groups .
Several compounds share structural similarities with 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 2-Amino-5-bromopyridine | Similar structure but lacks the dimethylamino group. |
| 2,3-Diamino-5-bromopyridine | Contains an additional amino group. |
| 5-Bromo-2-(dimethylamino)pyrimidine | Pyrimidine analog with similar functional groups. |
| 3-Bromo-N,N-dimethylpyridin-2-amine | Similar reactivity but different substitution pattern. |
| 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine | Similar structure with diethyl instead of dimethyl substitution. |
Uniqueness
The uniqueness of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine lies in its specific combination of functional groups, which enhances its versatility in








